3-methyl-1-(4-nitrophenyl)-4-phenyl-1H-pyrazol-5-amine
Overview
Description
3-Methyl-1-(4-nitrophenyl)-4-phenyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(4-nitrophenyl)-4-phenyl-1H-pyrazol-5-amine typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzaldehyde with phenylhydrazine to form 4-nitrophenylhydrazone. This intermediate is then subjected to cyclization with acetylacetone under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(4-nitrophenyl)-4-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.
Cyclization: Acidic or basic conditions depending on the desired product.
Major Products Formed
Reduction: 3-methyl-1-(4-aminophenyl)-4-phenyl-1H-pyrazol-5-amine.
Substitution: Various halogenated derivatives.
Cyclization: Polycyclic heterocycles with potential biological activity.
Scientific Research Applications
3-Methyl-1-(4-nitrophenyl)-4-phenyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 3-methyl-1-(4-nitrophenyl)-4-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, its potential as an enzyme inhibitor is due to its ability to bind to the active site of the enzyme, thereby blocking its activity. The nitrophenyl group plays a crucial role in this binding process, enhancing the compound’s affinity for the target enzyme .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene .
- 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole .
Uniqueness
3-Methyl-1-(4-nitrophenyl)-4-phenyl-1H-pyrazol-5-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it particularly effective in certain chemical reactions and biological interactions, distinguishing it from other pyrazole derivatives.
Properties
IUPAC Name |
5-methyl-2-(4-nitrophenyl)-4-phenylpyrazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-15(12-5-3-2-4-6-12)16(17)19(18-11)13-7-9-14(10-8-13)20(21)22/h2-10H,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFAJVJDKJXIRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801319894 | |
Record name | 5-methyl-2-(4-nitrophenyl)-4-phenylpyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801319894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24811647 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
895032-67-4 | |
Record name | 5-methyl-2-(4-nitrophenyl)-4-phenylpyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801319894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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